molecular formula C27H32ClFN6O4S B606926 Dacomitinib metabolite M2 CAS No. 1262034-38-7

Dacomitinib metabolite M2

Numéro de catalogue: B606926
Numéro CAS: 1262034-38-7
Poids moléculaire: 591.1
Clé InChI: JACXJKYDLZNKQS-LFABVHOISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.

Applications De Recherche Scientifique

Chemical Properties and Metabolism

Dacomitinib metabolite M2, with the chemical formula C27H32ClFN6O4SC_{27}H_{32}ClFN_6O_4S, is formed through metabolic processes involving cytochrome P450 enzymes. The primary metabolic pathway for Dacomitinib involves oxidation and conjugation, leading to several metabolites, including M2. Understanding these properties is crucial for assessing its efficacy and safety profile in clinical settings .

Cancer Treatment

This compound shows promise in enhancing the therapeutic effects of Dacomitinib in patients with NSCLC. Research indicates that while Dacomitinib effectively inhibits EGFR mutations, its metabolites may also contribute to this inhibition through different mechanisms. For instance, studies have shown that the metabolite can maintain anti-tumor activity even in cases where resistance to Dacomitinib develops .

Metabolic Stability Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed to quantify this compound in biological samples. This assay plays a critical role in assessing the metabolic stability of Dacomitinib and its metabolites, thereby aiding in the evaluation of their pharmacokinetic profiles during drug development .

Case Study 1: Efficacy in Later-Line Settings

A real-world study analyzed the effectiveness of Dacomitinib in patients with advanced NSCLC who had previously undergone treatment with other tyrosine kinase inhibitors (TKIs). The findings suggested that Dacomitinib, along with its metabolites like M2, remained effective even after prior treatments had failed. Patients exhibited improved progression-free survival rates when treated with Dacomitinib compared to other options .

Case Study 2: Resistance Mechanisms

Another study highlighted that some patients who developed rare compound mutations after osimertinib treatment showed limited benefit from Dacomitinib. However, the role of this compound in overcoming these resistance mechanisms warrants further investigation to determine its potential as an alternative treatment strategy .

Economic Analysis

A cost-effectiveness analysis revealed that Dacomitinib is a viable treatment option from a healthcare perspective, particularly when considering its overall efficacy and the role of its metabolites. The analysis included various health states and assessed quality-adjusted life years (QALYs), indicating that incorporating this compound into treatment regimens could enhance economic outcomes by improving patient survival rates at a reasonable cost .

Propriétés

Numéro CAS

1262034-38-7

Formule moléculaire

C27H32ClFN6O4S

Poids moléculaire

591.1

Nom IUPAC

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1

Clé InChI

JACXJKYDLZNKQS-LFABVHOISA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dacomitinib metabolite M2;  UNII-SOA52D3NLL;  Dacomitinib cysteine conjugate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacomitinib metabolite M2
Reactant of Route 2
Dacomitinib metabolite M2
Reactant of Route 3
Reactant of Route 3
Dacomitinib metabolite M2
Reactant of Route 4
Dacomitinib metabolite M2
Reactant of Route 5
Dacomitinib metabolite M2
Reactant of Route 6
Dacomitinib metabolite M2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.